

H-His-Arg-Leu-Arg-Tyr-NH2 peptide sequence properties

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Compound of Interest

Compound Name: *(His32,Leu34)-Neuropeptide Y (32-36)*

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Technical Monograph: (His32, Leu34)-Neuropeptide Y (32-36) Sequence: H-His-Arg-Leu-Arg-Tyr-NH2 (HRLRY-NH2)

Executive Summary

This technical guide characterizes (His32, Leu34)-Neuropeptide Y (32-36), a synthetic pentapeptide analog derived from the C-terminus of Neuropeptide Y (NPY). While the full-length NPY (1-36) is a potent neurotransmitter regulating energy balance and vasoconstriction, this specific C-terminal fragment (H-HRLRY-NH2) serves as a critical molecular probe in Structure-Activity Relationship (SAR) studies and enzymatic profiling.

Unlike the native human sequence (Thr-Arg-Gln-Arg-Tyr-NH2), this analog incorporates Histidine at position 32 and Leucine at position 34. These modifications alter the electrostatic and hydrophobic profile of the pharmacophore, making it a valuable tool for investigating the minimal structural requirements for Y-receptor recognition and for studying protease-substrate interactions in crystallographic and kinetic assays.

Physicochemical Profile

The physicochemical properties of H-HRLRY-NH₂ are defined by its high basicity and the critical C-terminal amidation, which mimics the native biological terminus required for receptor binding.

Property	Data	Technical Implication
Sequence	His-Arg-Leu-Arg-Tyr-NH ₂	His (32): Imidazole ring (pKa ~6.0) introduces pH sensitivity. Leu (34): Increases hydrophobicity vs. native Gln. Arg (33, 35): Guanidino groups confer high basicity and receptor anchoring.
Molecular Weight	742.87 Da	Suitable for high-resolution LC-MS analysis; diffuses rapidly in hydrogels.
Isoelectric Point (pI)	~12.11	Highly cationic at physiological pH (7.4). Binds strongly to negatively charged surfaces (glass/plastic).
Solubility	High (Water/Acid)	Protocol: Dissolve in 0.1% Acetic Acid or sterile water. Avoid basic buffers initially to prevent precipitation or aggregation.
Stability	C-Terminal Amide	The amide group (-NH ₂) protects against carboxypeptidase degradation and is essential for biological activity.
Purity Standard	≥95% (HPLC)	Critical for kinetic assays to avoid competition from truncation errors (e.g., des-His).

Biological Mechanism & Target Context

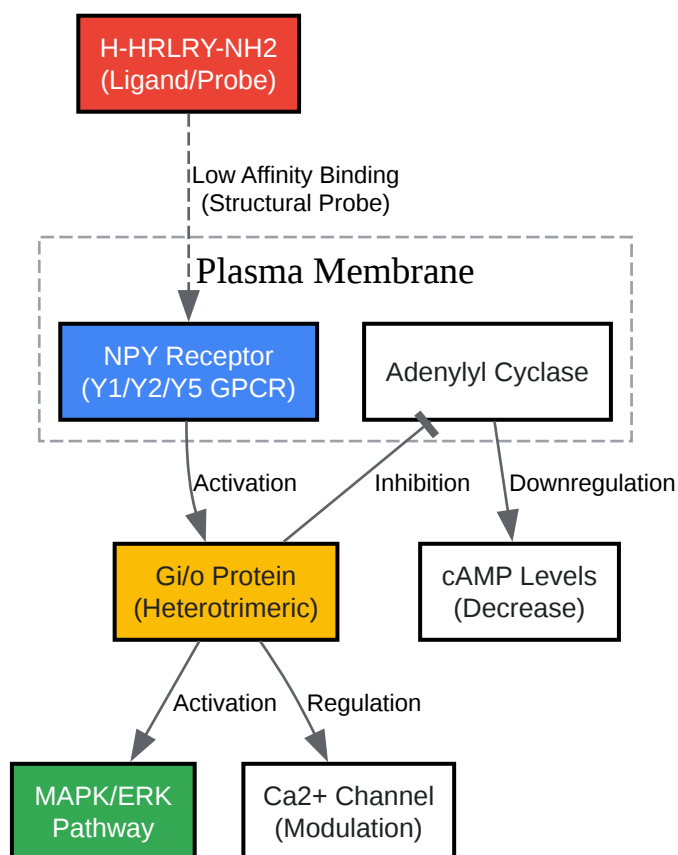
The NPY Pharmacophore

Neuropeptide Y receptors (Y1, Y2, Y4, Y5) are G-protein coupled receptors (GPCRs) that recognize the C-terminal hairpin fold of NPY.

- Native C-Terminus: The sequence Arg-Gln-Arg-Tyr-NH₂ is the primary "address" that docks into the receptor's deep binding pocket.
- Analog Function (HRLRY-NH₂):
 - Receptor Probing: While isolated pentapeptides generally exhibit low affinity (μM range) compared to full-length NPY (nM range), they are used to map the contact points within the transmembrane binding pocket.
 - Enzymatic Substrate: The Arg-Leu and Arg-Tyr bonds are specific targets for trypsin-like proteases and peptidases (e.g., Nephilysin, DPPIV). This analog is frequently used in crystallography soaking experiments (e.g., with Proteinase K) to capture enzyme-substrate complexes.

Signaling Pathway Context

Although H-HRLRY-NH₂ is a fragment, it interacts with the machinery of the Y-receptor system. The diagram below illustrates the signaling cascade this peptide is designed to probe or modulate.



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Figure 1: Canonical NPY Receptor Signaling Pathway. H-HRLRY-NH2 acts as a low-affinity probe for the ligand-binding domain of the Y-Receptor GPCR.

Experimental Protocols

Reconstitution & Storage

- Lyophilized Storage: Store at -20°C. Stable for >12 months if desiccated.
- Reconstitution:
 - Bring vial to room temperature before opening to prevent condensation.
 - Add sterile 0.1% Acetic Acid or PBS (pH 7.4) to achieve a stock concentration of 1 mg/mL.
 - Vortex gently. If turbidity persists, sonicate for 10 seconds.

- Aliquot into low-bind tubes and freeze at -80°C. Avoid freeze-thaw cycles.

Protease Stability Assay (Example Workflow)

To determine if H-HRLRY-NH₂ acts as a substrate for a specific protease (e.g., Neprilysin or Trypsin):

- Preparation: Dilute peptide to 100 μM in reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Incubation: Add enzyme (e.g., 10 nM final) and incubate at 37°C.
- Sampling: Remove aliquots at t=0, 5, 15, 30, 60 min.
- Quenching: Immediately add 10% Trifluoroacetic Acid (TFA) to stop the reaction (Final TFA ~1%).
- Analysis: Analyze via RP-HPLC (C18 column) monitoring absorbance at 214 nm (peptide bond) and 280 nm (Tyrosine).
 - Intact: Retention time ~X min.
 - Fragments: Shift in retention time indicating cleavage at Arg-Leu or Arg-Tyr.

Crystallography Soaking Protocol

For researchers using this peptide to study ligand-protein interactions in crystals:

- Crystal Growth: Grow target protein crystals (e.g., NPY receptor construct or protease) in native conditions.
- Soak Solution: Prepare H-HRLRY-NH₂ at 1–5 mM in the crystallization mother liquor.
- Soaking: Transfer crystals into the peptide solution for 10 minutes to 24 hours (optimization required).
- Cryo-protection: Briefly transfer to cryo-protectant containing the peptide, then flash-cool in liquid nitrogen.^[1]

Therapeutic & Research Applications

- **Fragment-Based Drug Discovery (FBDD):** H-HRLRY-NH₂ serves as a starting fragment. By chemically modifying the N-terminus (e.g., adding acyl groups or non-natural amino acids), researchers can increase affinity and convert this "weak binder" into a potent "lead compound."
- **Biomarker Standardization:** Used as a reference standard in mass spectrometry (LC-MS/MS) to identify endogenous NPY degradation products in plasma or cerebrospinal fluid (CSF).
- **Enzymatic Profiling:** The sequence is highly specific for trypsin-like cleavage (after Arg). It is used to calibrate protease activity assays where specific cleavage at the C-terminal Arg is monitored.

References

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Sources

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